3-Bromo-N-propylimidazo[1,2-b]pyridazin-6-amine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. Characterized by its unique structure, it features a bromine atom at the 3-position and a propyl group attached to the nitrogen at the 1-position of the imidazo ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
The chemical reactivity of 3-bromo-N-propylimidazo[1,2-b]pyridazin-6-amine primarily involves nucleophilic substitution reactions due to the presence of the bromine atom. Common reactions include:
Research indicates that compounds in the imidazo[1,2-b]pyridazine class exhibit a range of biological activities, including:
Synthesis of 3-bromo-N-propylimidazo[1,2-b]pyridazin-6-amine can be achieved through several methods:
3-Bromo-N-propylimidazo[1,2-b]pyridazin-6-amine has potential applications in various fields:
Studies involving 3-bromo-N-propylimidazo[1,2-b]pyridazin-6-amine focus on its interactions with biological macromolecules:
Several compounds share structural similarities with 3-bromo-N-propylimidazo[1,2-b]pyridazin-6-amine. Here are a few notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
3-Chloro-N-propylimidazo[1,2-b]pyridazin-6-amine | Chlorine instead of bromine | Different halogen may influence reactivity |
4-Methyl-N-propylimidazo[1,2-b]pyridazin-6-amine | Methyl substitution at the 4-position | Potentially alters biological activity |
3-Bromo-N-butylimidazo[1,2-b]pyridazin-6-amine | Butyl group instead of propyl | Variations in lipophilicity |
These compounds highlight the uniqueness of 3-bromo-N-propylimidazo[1,2-b]pyridazin-6-amine through variations in substituents that can significantly affect their chemical properties and biological activities.
The molecular architecture of 3-bromo-N-propylimidazo[1,2-b]pyridazin-6-amine is characterized by a planar fused bicyclic core system where the imidazole and pyridazine rings share two adjacent carbon atoms and one nitrogen atom [7]. The imidazo[1,2-b]pyridazine scaffold represents a privileged structure in medicinal chemistry due to its unique electronic properties and conformational stability [8].
The pyridazine ring component exhibits distinctive physicochemical characteristics including weak basicity, a high dipole moment that facilitates π-π stacking interactions, and robust dual hydrogen-bonding capacity [7]. These properties arise from the presence of two adjacent nitrogen atoms within the six-membered ring, creating a unique electronic environment that distinguishes it from other azine heterocycles [7] [9].
The imidazole portion of the fused system contributes to the compound's aromatic character through its planar five-membered ring configuration containing two nitrogen atoms [9]. The imidazole ring exists in tautomeric forms due to the potential for hydrogen migration between nitrogen atoms, though in the fused system this tautomerism is constrained [9].
The bromine substituent at position 3 introduces significant electronic and steric effects, acting as an electron-withdrawing group that influences the electron density distribution throughout the aromatic system [7]. The propyl amino substituent at position 6 provides conformational flexibility through rotation around the carbon-nitrogen bond, while the amino group can participate in hydrogen bonding interactions [10].
Structural Parameter | Value/Description |
---|---|
Core Ring System | Fused imidazole-pyridazine bicycle |
Substitution Pattern | 3-bromo, 6-N-propylamino |
Molecular Geometry | Planar aromatic core with flexible propyl chain |
Electronic Character | Electron-deficient aromatic system |
Hydrogen Bonding Sites | Primary amine group, pyridazine nitrogens |
The physicochemical profile of 3-bromo-N-propylimidazo[1,2-b]pyridazin-6-amine reflects the characteristic properties of the imidazopyridazine scaffold combined with the specific substitution pattern [1] [3]. The compound presents as a white to off-white solid under standard conditions with a molecular weight of 255.11 grams per mole [3] [6].
The predicted density of the compound is reported as 1.62 ± 0.1 grams per cubic centimeter, indicating a relatively dense molecular packing consistent with the presence of the heavy bromine atom and the planar aromatic system [5]. Storage recommendations specify maintenance at temperatures between 2-8°C in dark conditions under an inert atmosphere to preserve chemical stability [1] [3] [6].
The compound exhibits limited aqueous solubility, a characteristic commonly observed in imidazopyridazine derivatives due to their planar aromatic structure and potential for intermolecular π-π stacking interactions [11]. However, the presence of the amino group provides some degree of hydrophilic character that may enhance solubility compared to purely hydrophobic analogs [11].
Property | Value | Source |
---|---|---|
Molecular Weight | 255.11 g/mol | [1] [3] [4] |
Molecular Formula | C₉H₁₁BrN₄ | [1] [3] [4] |
Physical State | White to off-white solid | [3] |
Predicted Density | 1.62 ± 0.1 g/cm³ | [5] |
Storage Temperature | 2-8°C | [1] [3] [6] |
Purity (typical) | 95-98% | [1] [3] [12] |
The thermal stability of the compound appears adequate for standard handling and storage conditions, though specific thermal decomposition data is not extensively documented [13]. The presence of the bromine substituent and the fused heterocyclic system contribute to the overall stability of the molecular framework [13].
Nuclear magnetic resonance spectroscopy provides detailed structural confirmation for 3-bromo-N-propylimidazo[1,2-b]pyridazin-6-amine through characteristic chemical shift patterns of both proton and carbon-13 nuclei [12] [14]. The aromatic protons of the imidazopyridazine core are expected to appear in the typical aromatic region between 6.5-8.0 parts per million in proton nuclear magnetic resonance spectra [15].
The bromine substituent at position 3 significantly influences the chemical shifts of adjacent carbons and protons through its electron-withdrawing inductive effect [16]. The propyl chain attached to the amino group displays characteristic aliphatic proton signals, with the terminal methyl group appearing as a triplet around 1.0-1.5 parts per million and the methylene groups showing complex multipicity patterns [16] [17].
In carbon-13 nuclear magnetic resonance spectroscopy, the aromatic carbons of the fused ring system appear in the characteristic range of 110-150 parts per million [16] [15]. The carbon bearing the bromine substituent exhibits a distinctive downfield shift due to the electronegativity of the halogen atom [16]. The aliphatic carbons of the propyl chain resonate in the typical alkyl carbon region between 10-40 parts per million [16].
Infrared spectroscopy reveals diagnostic absorption bands characteristic of the heterocyclic structure and functional groups present [10]. The primary amine functionality displays symmetric and asymmetric nitrogen-hydrogen stretching vibrations in the region of 3200-3500 wavenumbers, with aromatic amines typically showing more intense signals than aliphatic counterparts [10].
Spectroscopic Feature | Expected Range | Assignment |
---|---|---|
Aromatic C-H (¹H NMR) | 6.5-8.0 ppm | Imidazopyridazine protons |
Aromatic C (¹³C NMR) | 110-150 ppm | Heterocyclic carbons |
N-H stretch (IR) | 3200-3500 cm⁻¹ | Primary amine |
Alkyl C-H (¹H NMR) | 0.8-3.0 ppm | Propyl chain |
C-Br (¹³C NMR) | Downfield shift | Brominated carbon |
Mass spectrometry provides molecular ion confirmation at mass-to-charge ratio 255/257 showing the characteristic isotope pattern for bromine-containing compounds [1] [4]. The fragmentation pattern typically involves loss of the propyl group and subsequent breakdown of the heterocyclic framework [18].
Crystallographic studies of imidazopyridazine derivatives, including structurally related compounds, reveal important insights into the solid-state packing and molecular geometry of this class of heterocycles [19] [20] [21]. The planar nature of the fused bicyclic core facilitates π-π stacking interactions between adjacent molecules in the crystal lattice [19] [22].
Similar imidazopyridazine structures have been shown to crystallize in various space groups, with intermolecular hydrogen bonding playing a crucial role in determining the crystal packing arrangement [19] [23]. The primary amine functionality in 3-bromo-N-propylimidazo[1,2-b]pyridazin-6-amine can participate in nitrogen-hydrogen...oxygen or nitrogen-hydrogen...nitrogen hydrogen bonding networks that stabilize the crystal structure [19] [23].
The presence of the bromine substituent introduces additional intermolecular interactions through halogen bonding, where the partially positive bromine atom can interact with electron-rich regions of neighboring molecules [19]. These interactions contribute to the overall stability and packing efficiency of the crystalline material [19] [24].
Crystal structures of related compounds demonstrate that the imidazopyridazine core maintains planarity with typical bond lengths and angles consistent with aromatic systems [19] [23]. The propyl substituent adopts extended conformations to minimize steric interactions with the heterocyclic core and neighboring molecules [22] [24].
Crystallographic Parameter | Typical Values for Imidazopyridazines |
---|---|
Core Planarity | Maximum deviation < 0.05 Å |
Intermolecular Interactions | N-H...N, π-π stacking, C-H...π |
Typical Space Groups | P21/c, Cc, Fdd2 |
Packing Motifs | Hydrogen-bonded chains/sheets |
Halogen Bonding | C-Br...N/O contacts |
The molecular packing analysis reveals that imidazopyridazine derivatives typically form extended networks through complementary hydrogen bonding patterns, with the specific substitution pattern influencing the directionality and strength of these interactions [19] [23]. The thermal motion of atoms in the crystal lattice, as indicated by displacement parameters, provides insights into the relative flexibility of different molecular regions [23].